![molecular formula C19H24FN3O B2505843 N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide CAS No. 1424180-89-1](/img/structure/B2505843.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in a variety of physiological processes, including anxiety, sleep, and epilepsy. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a range of effects on brain function. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its increased levels can lead to reduced neuronal activity and a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the brain. Studies have shown that this compound can increase the levels of GABA in the brain, leading to reduced neuronal activity and a range of effects on brain function. This compound has been investigated as a potential treatment for epilepsy, as the increased levels of GABA can reduce the activity of neurons and prevent seizures. This compound has also been studied as a potential treatment for anxiety disorders, as the increased levels of GABA can have a calming effect on the brain.
实验室实验的优点和局限性
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise control over the levels of GABA in the brain. This compound is also stable and can be easily synthesized in large quantities, making it a useful tool for research. However, there are also limitations to the use of this compound in lab experiments. Its effects on brain function are complex and can vary depending on the dose and duration of treatment, which can make it difficult to interpret results. Additionally, the use of this compound in animal models may not accurately reflect its effects in humans.
未来方向
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide. One area of interest is its potential as a treatment for substance use disorders, as GABA has been implicated in the regulation of reward pathways in the brain. Another area of interest is the development of more selective inhibitors of GABA-AT, which could have fewer side effects than this compound. Additionally, further research is needed to understand the complex effects of this compound on brain function and to determine its potential as a therapeutic agent for neurological disorders.
合成方法
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide is synthesized from a series of chemical reactions starting with the compound cyclopropylacetylene. The synthesis involves several steps, including the addition of a cyano group to the cyclopropylacetylene, followed by the addition of a piperidine group and a fluorophenyl group. The final product is obtained through a series of purification steps to ensure its purity and potency.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide has been the subject of extensive research in the field of neuroscience due to its potential therapeutic effects. Studies have shown that this compound can increase the levels of GABA in the brain and reduce the activity of neurons, leading to a range of effects on brain function. This compound has been investigated as a potential treatment for a variety of neurological disorders, including epilepsy, anxiety disorders, and substance use disorders.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-19(13-21,16-4-5-16)22-18(24)12-23-10-8-15(9-11-23)14-2-6-17(20)7-3-14/h2-3,6-7,15-16H,4-5,8-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKCPDHZHKDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


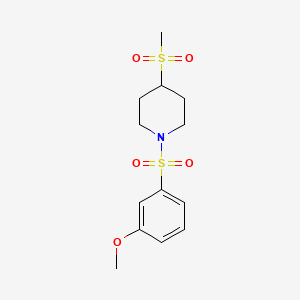

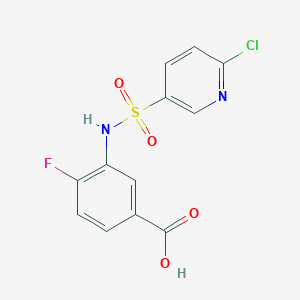
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)
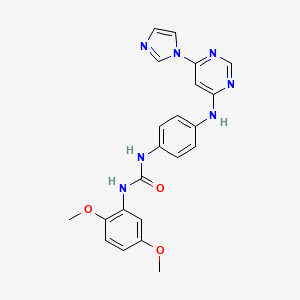
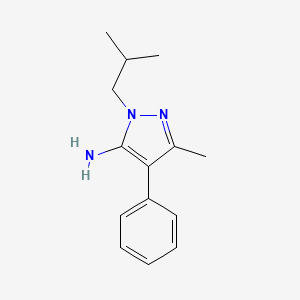
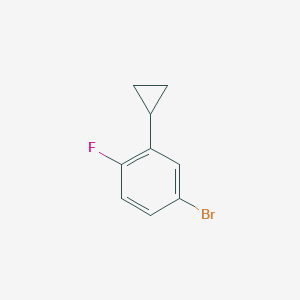
![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)